fauc-365
Overview
Description
FAUC-365 is a highly selective antagonist for the dopamine D3 receptor. Its chemical structure consists of 23 carbon atoms, 25 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, and 1 sulfur atom. The compound’s molecular weight is 462.44 g/mol .
Mechanism of Action
FAUC-365: A Comprehensive Overview of Its Mechanism of Action
This compound, also known as N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)benzo[b]thiophene-2-carboxamide or Benzo[b]thiophene-2-carboxylic acid {4-[4-(2,3-dichloro-phenyl)-piperazin-1-yl]-butyl}-amide, is a compound of significant interest in the field of neuroscience due to its potential therapeutic applications .
Target of Action
The primary target of this compound is the D3 dopamine receptor . This receptor is a part of the dopamine receptor family, which plays a crucial role in the functioning of the central nervous system .
Mode of Action
This compound acts as a highly selective antagonist for the D3 dopamine receptor . It binds to these receptors with high affinity, thereby inhibiting the action of dopamine, a neurotransmitter .
Biochemical Pathways
The D3 dopamine receptor, the primary target of this compound, is preferentially expressed in the nucleus accumbens, a region in the brain where dopamine is released . By acting on these receptors, this compound can influence the dopaminergic signaling pathways .
Result of Action
By acting as a D3 dopamine receptor antagonist, this compound can potentially modulate the activity of dopamine, thereby influencing various neurological processes . This makes it a potential candidate for the research of conditions like schizophrenia and Parkinson’s disease .
Biochemical Analysis
Biochemical Properties
FAUC 365 plays a crucial role in biochemical reactions by selectively antagonizing dopamine D3 receptors. It exhibits high affinity for the D3 receptor with a Ki value of 0.5 nM, while showing significantly lower affinity for other dopamine receptors such as D4.4, D2short, and D2Long . This selectivity is essential for its potential therapeutic effects, as it minimizes off-target interactions. FAUC 365 interacts with dopamine receptors by binding to the receptor sites, thereby inhibiting the receptor’s activity and modulating dopamine signaling pathways .
Cellular Effects
FAUC 365 influences various cellular processes by modulating dopamine signaling pathways. It affects cell function by inhibiting dopamine D3 receptor activity, which in turn impacts cell signaling pathways, gene expression, and cellular metabolism . In particular, FAUC 365 has been shown to prevent memory impairment in dopamine transporter knockdown mice, indicating its potential role in cognitive functions . Additionally, it may influence other cellular processes related to dopamine signaling, such as neurotransmitter release and synaptic plasticity .
Molecular Mechanism
The molecular mechanism of FAUC 365 involves its selective binding to dopamine D3 receptors. By binding to these receptors, FAUC 365 acts as an antagonist, preventing the activation of the receptor by endogenous dopamine . This inhibition leads to a decrease in dopamine-mediated signaling, which can have various downstream effects on cellular functions. FAUC 365’s high selectivity for the D3 receptor over other dopamine receptors is attributed to its unique chemical structure, which allows for specific interactions with the receptor binding site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of FAUC 365 have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . FAUC 365 is generally stable when stored at -20°C for up to three years in powder form and up to one month in solution . Over time, repeated freeze-thaw cycles should be avoided to maintain its efficacy . Long-term studies have shown that FAUC 365 can have sustained effects on cellular functions, particularly in modulating dopamine signaling pathways .
Dosage Effects in Animal Models
The effects of FAUC 365 vary with different dosages in animal models. At lower doses, FAUC 365 has been shown to prevent memory impairment in dopamine transporter knockdown mice . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . The compound’s efficacy and safety profile in animal models provide valuable insights into its potential use in clinical settings .
Metabolic Pathways
FAUC 365 is involved in metabolic pathways related to dopamine signaling. It interacts with enzymes and cofactors that are part of the dopamine metabolic pathway . By inhibiting dopamine D3 receptors, FAUC 365 can influence metabolic flux and metabolite levels associated with dopamine metabolism . Understanding these interactions is crucial for elucidating the compound’s overall impact on cellular metabolism and its potential therapeutic applications .
Transport and Distribution
FAUC 365 is transported and distributed within cells and tissues through specific transporters and binding proteins . Its selective binding to dopamine D3 receptors facilitates its localization to areas with high receptor expression, such as the nucleus accumbens . This targeted distribution is essential for its efficacy in modulating dopamine signaling pathways and minimizing off-target effects .
Subcellular Localization
The subcellular localization of FAUC 365 is primarily associated with dopamine D3 receptors, which are predominantly found in the nucleus accumbens . The compound’s activity and function are influenced by its localization to specific cellular compartments, where it can effectively modulate dopamine signaling . Post-translational modifications and targeting signals may also play a role in directing FAUC 365 to its specific subcellular locations .
Preparation Methods
Synthetic Routes:
Reaction Conditions:
The exact reaction conditions for FAUC-365 synthesis remain undisclosed. Researchers likely employ specialized methodologies to achieve its high selectivity for the D3 receptor.
Industrial Production:
Industrial-scale production methods for this compound are proprietary. Companies may utilize custom synthesis services to meet demand.
Chemical Reactions Analysis
FAUC-365 undergoes interactions with various receptors. Notably:
- D3 receptor (Ki: 0.5 nM)
- D4.4 receptor (Ki: 340 nM)
- D2 short receptor (Ki: 2600 nM)
- D2 Long receptor (Ki: 3600 nM)
Common reagents and conditions used in these reactions are not explicitly documented. The major products formed from these interactions remain an area of active research.
Scientific Research Applications
FAUC-365 finds applications in several fields:
Schizophrenia Research: Investigating its impact on dopamine signaling pathways.
Parkinson’s Disease: Studying its potential therapeutic effects.
Comparison with Similar Compounds
FAUC-365 stands out due to its high selectivity for the D3 receptor. Similar compounds include other dopamine receptor antagonists, but none match its specificity.
Properties
IUPAC Name |
N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-1-benzothiophene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25Cl2N3OS/c24-18-7-5-8-19(22(18)25)28-14-12-27(13-15-28)11-4-3-10-26-23(29)21-16-17-6-1-2-9-20(17)30-21/h1-2,5-9,16H,3-4,10-15H2,(H,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTSTFKVXWZGEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCNC(=O)C2=CC3=CC=CC=C3S2)C4=C(C(=CC=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25Cl2N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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